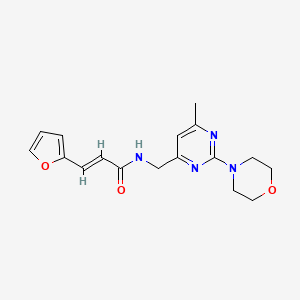
(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
A series of analogues including acrylamides like "(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide" have been identified as potent pan-erbB tyrosine kinase inactivators. These compounds are of significant interest due to their irreversible inhibition of the epidermal growth factor receptor (EGFR), making them promising candidates for cancer therapy. Notably, one such compound, CI-1033, has proceeded to clinical trials, demonstrating the potential of these molecules in medical research and treatment strategies (Smaill et al., 2001).
Antiprotozoal Activity
Research into antiprotozoal agents has led to the synthesis of derivatives of furamidine, incorporating the furan-2-yl motif. These compounds exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential in treating diseases like sleeping sickness and malaria. The exploration of these molecules underscores the broader applicability of furan-2-yl compounds in developing novel therapeutic agents (Ismail et al., 2003).
Enantioselective Synthesis
The compound has been utilized in the green synthesis of enantiomerically pure molecules under microwave radiation, demonstrating its versatility in organic synthesis. This aspect is critical for the pharmaceutical industry, where the production of enantiomerically pure substances is vital for drug development and safety (Jimenez et al., 2019).
Neuropharmacological Applications
Compounds bearing the "(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide" structure have shown promise in neuropharmacology, particularly in modulating nicotinic acetylcholine receptors. This modulation is associated with potential therapeutic benefits for neurological conditions, including neuropathic pain and possibly Alzheimer's disease. The ability of these compounds to potentiate nicotinic acetylcholine receptors highlights the intersection of chemical synthesis and neuropharmacology in developing new treatments (Arias et al., 2020).
Analytical Chemistry
In the realm of food safety, the analysis of heat-induced contaminants such as acrylamide and furan is crucial. Studies involving "(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide" contribute to the development of analytical methods for detecting these contaminants, ensuring the safety and quality of food products (Wenzl et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-13-11-14(20-17(19-13)21-6-9-23-10-7-21)12-18-16(22)5-4-15-3-2-8-24-15/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDFLHTIDUIFZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

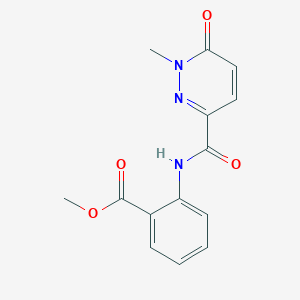
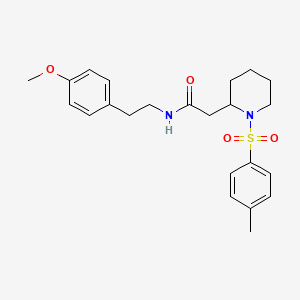

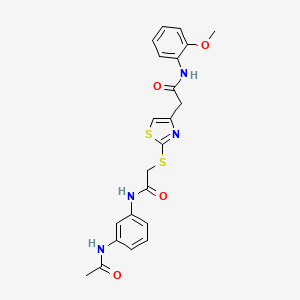

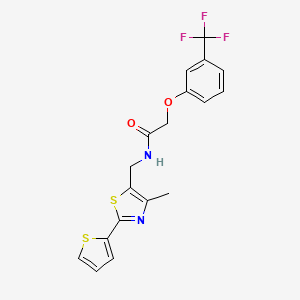
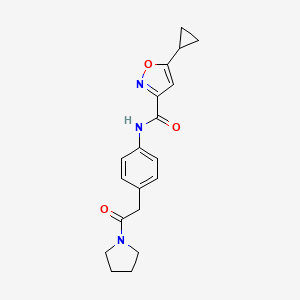
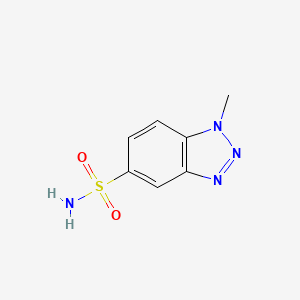
![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)